2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8Cl5F3O. It is known for its significant reactivity and is used as an intermediate in various chemical syntheses. This compound is characterized by the presence of multiple halogen atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 4-trifluoromethyl-benzoyl fluoride. The process includes the following steps:
Chlorination: 4-trifluoromethyl-benzoyl fluoride is chlorinated in the presence of a suitable chlorinating agent.
Reaction Conditions: The reaction is carried out under controlled temperature conditions, often around 80°C.
Industrial Production: On an industrial scale, the process is optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and high-efficiency separation methods.
Chemical Reactions Analysis
2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: It hydrolyzes readily in the presence of water to form potassium tetrachloro-fluoro-benzoate.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Scientific Research Applications
2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The compound’s multiple halogen atoms enhance its electrophilic nature, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various synthetic pathways to produce desired chemical products .
Comparison with Similar Compounds
2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride: This compound shares a similar structure but differs in the halogen atoms present, affecting its reactivity and applications.
3-(Trifluoromethyl)benzoyl chloride: While it also contains a trifluoromethyl group, the absence of multiple chlorine atoms results in different chemical properties and uses.
3,5-Bis(trifluoromethyl)benzoyl chloride: This compound has two trifluoromethyl groups, leading to distinct reactivity patterns and applications.
Properties
IUPAC Name |
2,3,5,6-tetrachloro-4-(trifluoromethyl)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl5F3O/c9-3-1(7(13)17)4(10)6(12)2(5(3)11)8(14,15)16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYARVYAXCRAAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl5F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554237 |
Source
|
Record name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117338-22-4 |
Source
|
Record name | 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.